7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes a pyrazole and a pyrimidine moiety, with a bromine substituent at the 7-position and a methyl group at the 5-position. The chemical formula for this compound is and it has a molecular weight of 212.05 g/mol. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.
Compounds in the pyrazolo[1,5-a]pyrimidine class, including 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine, have been studied for their biological activities. They exhibit various pharmacological properties such as:
The synthesis of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine typically involves:
7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has several applications in medicinal chemistry and drug development:
Interaction studies involving 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine focus on its binding affinity to specific biological targets:
Several compounds share structural similarities with 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-methylpyrazolo[1,5-a]pyrimidine | Bromination at position 3; methyl group at position 4 | Different substitution pattern affects activity |
| 7-Methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 7; no halogen | Lacks halogen; potential for different reactivity |
| 3-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Amino group at position 3; methyl group at position 5 | Increased nucleophilicity due to amino group |
| 2-Methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 2; no halogen | Different position of methyl affects properties |
The uniqueness of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine lies in its specific bromination pattern and methyl substitution which influences its biological activity and chemical reactivity compared to other derivatives within this class.
The development of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine is rooted in the broader exploration of pyrazolopyrimidine derivatives, which began in the mid-20th century. Early work focused on the synthesis of unsubstituted pyrazolo[1,5-a]pyrimidines as part of efforts to expand the library of heterocyclic compounds with potential pharmacological activity. The introduction of halogen substituents, such as bromine, emerged as a strategy to modulate electronic properties and enhance reactivity for further functionalization.
A key milestone in the compound’s discovery was the development of regioselective bromination techniques for pyrazolopyrimidines. For example, studies in the early 2000s demonstrated that bromination at the 7-position could be achieved using molecular bromine under controlled conditions, enabling the synthesis of 7-bromo derivatives. The addition of a methyl group at the 5-position was later optimized to improve solubility and steric stability, making the compound a versatile intermediate for nucleophilic substitution reactions.
7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine belongs to a subclass of pyrazolopyrimidines distinguished by their substitution patterns. The compound’s structure consists of:
This substitution pattern confers distinct electronic and steric properties compared to other derivatives. For instance, the bromine atom enhances electrophilicity at the 7-position, facilitating cross-coupling reactions, while the methyl group contributes to kinetic stability (Table 1).
Table 1: Structural Comparison of Select Pyrazolopyrimidine Derivatives
| Compound Name | Substituents | Key Properties |
|---|---|---|
| 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | Bromine (C7), methyl (C5) | High electrophilicity at C7; moderate solubility |
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | Bromine (C3), methyl (C5) | Altered reactivity due to C3 bromination |
| 5-Methylpyrazolo[1,5-a]pyrimidine | Methyl (C5) | Baseline structure for comparative studies |
| 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine | Trifluoromethyl (C7) | Enhanced metabolic stability |
The academic value of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine stems from its dual role as a synthetic intermediate and a structural template. Researchers have utilized it to:
For example, the compound’s reactivity has been exploited in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, where the bromine atom is replaced with amine groups to enhance target binding.
The crystallographic analysis of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine reveals fundamental insights into its solid-state molecular architecture and intermolecular interactions [1] [2]. The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system incorporating a five-membered pyrazole ring and a six-membered pyrimidine ring [3] [4]. This rigid, planar framework provides the structural foundation for the compound's chemical and physical properties.
Crystal structure determinations of related pyrazolo[1,5-a]pyrimidine derivatives demonstrate that these compounds typically crystallize in monoclinic or orthorhombic space groups [5] [1]. The molecular geometry exhibits excellent planarity, with all atoms lying essentially in the same plane, which facilitates efficient π-π stacking interactions in the solid state [6] [2]. The presence of the bromine substituent at position 7 and the methyl group at position 5 introduces specific steric and electronic effects that influence the crystal packing arrangement.
Intermolecular interactions in halogenated pyrazolo[1,5-a]pyrimidine crystals are predominantly governed by weak electrostatic forces, including nitrogen-hydrogen contacts, carbon-hydrogen to π interactions, and halogen bonding [2] [6]. Crystallographic studies reveal that nitrogen-hydrogen interactions represent the principal type of intermolecular contact, accounting for approximately 32-41% of the total Hirshfeld surface in related structures [6]. The bromine atom at position 7 participates in halogen bonding interactions, contributing to the overall stability of the crystal lattice.
Table 1: Typical Crystallographic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Range | Typical Values |
|---|---|---|
| Unit cell lengths (Å) | 4.0-20.0 | a = 4.08, b = 12.76, c = 19.52 |
| Crystal system | Monoclinic/Orthorhombic | P21/c, P212121 |
| Intermolecular distances (Å) | 2.4-3.5 | 2.405 (π-π stacking) |
| Principal contacts | N···H interactions | 32.9-40.9% coverage |
The solid-state arrangement typically exhibits a planar layer stacking motif, where molecules arrange in parallel planes separated by van der Waals distances [6] [2]. This arrangement is stabilized by multiple weak interactions working cooperatively to maintain the crystal structure integrity.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine through distinct chemical shift patterns and coupling constants [7] [8]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic environment of each hydrogen atom within the heterocyclic framework.
The proton at position 6 of the pyrimidine ring typically appears as a doublet in the aromatic region, with chemical shifts ranging from 6.6 to 8.5 parts per million depending on the substitution pattern [7] [9]. For 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine, the hydrogen at position 6 is expected to resonate around 6.8-7.2 parts per million as a singlet due to the absence of coupling partners [10] [9].
The methyl group at position 5 generates a characteristic singlet signal in the aliphatic region, typically observed between 2.4 and 2.7 parts per million [7] [8]. This chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic system and the proximity to the aromatic ring current effects.
Table 2: Characteristic Proton Nuclear Magnetic Resonance Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-6 | 6.8-7.2 | Singlet | - |
| H-3 | 8.0-8.5 | Doublet | J = 2.0-2.4 |
| 5-CH₃ | 2.4-2.7 | Singlet | - |
| 2-CH₃ | 2.4-2.5 | Singlet | - |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of carbon atoms throughout the molecular framework [7] [8]. The carbonyl carbon in related pyrazolo[1,5-a]pyrimidin-7-ones typically resonates around 157-162 parts per million, while aromatic carbons appear in the 100-150 parts per million region [8] [11]. The methyl carbon at position 5 characteristically appears around 24-25 parts per million, consistent with an aliphatic carbon adjacent to an aromatic system.
The bromine substituent significantly influences the chemical shifts of neighboring carbons through both inductive and mesomeric effects [9] [12]. Carbon atoms adjacent to bromine typically exhibit downfield shifts due to the electronegativity of the halogen, while carbons separated by multiple bonds may show upfield shifts due to shielding effects.
Mass spectrometric analysis of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine provides molecular weight confirmation and structural information through characteristic fragmentation pathways [13] [14]. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight, with the characteristic bromine isotope pattern exhibiting peaks separated by two mass units with approximately equal intensity.
High-resolution mass spectrometry enables precise molecular formula determination, with calculated masses typically matching observed values within 5 parts per million accuracy [7] [10]. For 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine with molecular formula C₇H₆BrN₃, the expected molecular weight is approximately 212 atomic mass units.
Fragmentation patterns in pyrazolo[1,5-a]pyrimidine derivatives commonly involve loss of halogen substituents, methyl groups, and ring-opening processes [14] [10]. The base peak often corresponds to the loss of bromine (mass loss of 79/81), generating a stable pyrazolo[1,5-a]pyrimidine cation radical. Additional fragmentation may involve loss of the methyl group (mass loss of 15) or formation of smaller heterocyclic fragments through ring cleavage.
Table 3: Typical Mass Spectrometric Fragmentation Pattern
| Fragment | Mass Loss | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺- | - | 15-30% | Molecular ion |
| [M-Br]⁺ | 79/81 | 100% (base peak) | Loss of bromine |
| [M-CH₃]⁺ | 15 | 20-40% | Loss of methyl |
| [M-Br-CH₃]⁺ | 94/96 | 30-60% | Loss of bromine and methyl |
Electron ionization mass spectrometry typically produces extensive fragmentation, while chemical ionization methods may provide enhanced molecular ion stability for accurate molecular weight determination [15] [14]. The choice of ionization technique depends on the analytical requirements and the stability of the compound under different ionization conditions.
The tautomeric behavior of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine involves potential equilibria between different structural forms, particularly when considering positions capable of proton migration [16] [17]. Pyrazolo[1,5-a]pyrimidine derivatives can exist in multiple tautomeric forms depending on the substitution pattern and environmental conditions.
Crystallographic evidence from related compounds indicates that the keto tautomer predominates in the solid state when a carbonyl group is present at position 7 [11]. The carbon-oxygen bond length of approximately 1.23 angstroms confirms the double-bond character consistent with the ketone tautomer rather than the enol form [11]. However, for 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine, the absence of a carbonyl group eliminates this particular tautomeric equilibrium.
Computational studies using density functional theory calculations reveal important insights into the electronic distribution and preferred tautomeric forms [18] [19]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic properties and chemical reactivity [19] [20]. These calculations indicate that electron-withdrawing substituents like bromine can significantly influence the electron density distribution throughout the heterocyclic framework.
Table 4: Electronic Properties from Computational Studies
| Property | Typical Range | Unit |
|---|---|---|
| HOMO Energy | -6.0 to -8.0 | eV |
| LUMO Energy | -1.0 to -3.0 | eV |
| Energy Gap | 3.0 to 6.0 | eV |
| Dipole Moment | 2.0 to 5.0 | Debye |
The electronic distribution studies reveal that the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine system exhibit different basicities due to their distinct chemical environments [21] [18]. Protonation studies indicate that nitrogen-1 is typically more basic than nitrogen-4, with calculated electron densities showing preferential protonation sites [21]. The presence of the bromine substituent at position 7 influences this electronic distribution through inductive effects.
Spectroscopic evidence for tautomeric behavior can be observed through nuclear magnetic resonance spectroscopy under different conditions [16] [17]. Variable temperature nuclear magnetic resonance studies may reveal dynamic processes involving tautomeric interconversion, while chemical shift changes in different solvents can indicate solvent-dependent tautomeric equilibria.
The synthesis of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine through conventional heterocyclic condensation represents the most established and widely studied approach for constructing pyrazolo[1,5-a]pyrimidine scaffolds. These methodologies rely on the fundamental reactivity patterns of aminopyrazole precursors with various electrophilic partners to form the fused bicyclic system [1] [2].
The primary synthetic strategy involves the cyclocondensation reaction between 3-aminopyrazole derivatives and 1,3-dicarbonyl compounds. This approach capitalizes on the nucleophilic character of the amino group at the 3-position of the pyrazole ring, which readily attacks electrophilic carbonyl centers [1]. For 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine specifically, the synthesis typically begins with 5-amino-3-methylpyrazole as the nucleophilic component [2].
Condensation with β-Dicarbonyl Compounds
The reaction mechanism proceeds through initial nucleophilic addition of the aminopyrazole nitrogen to the electrophilic carbonyl carbon of the β-dicarbonyl compound, followed by cyclization and dehydration to generate the desired pyrazolo[1,5-a]pyrimidine core [2]. The choice of β-dicarbonyl compound is crucial for introducing the methyl substituent at the 5-position while maintaining high regioselectivity [2].
Typical reaction conditions involve heating the reactants in acidic or basic media, with glacial acetic acid being the most commonly employed solvent [3]. The reaction temperatures range from 110°C to 180°C, with reaction times varying from 2 to 7 hours depending on the specific substrates and conditions employed [3].
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) |
|---|---|---|---|
| Cyclization of 3-aminopyrazole with β-dicarbonyl compounds | 70-94 | 2-7 hours | 110-180 |
| Condensation with enaminones | 86-90 | 5-10 hours | 25-30 |
| Heating in formamide | 89-93 | 7-10 hours | 150-180 |
| Condensation in glacial acetic acid | 85-94 | 7 hours | Reflux |
| Reaction with triethylorthoformate | 91 | 7 hours | Reflux |
Formamide-Mediated Cyclization
An alternative approach involves the use of formamide as both solvent and reactant. This method has proven particularly effective for constructing pyrazolo[1,5-a]pyrimidine derivatives with high yields ranging from 89% to 93% [3]. The reaction proceeds at elevated temperatures (150-180°C) and requires extended reaction times of 7-10 hours [3].
Enaminone Condensation Strategy
The reaction of aminopyrazoles with enaminones represents another well-established conventional approach. This methodology offers the advantage of mild reaction conditions, often proceeding at room temperature or slightly elevated temperatures (25-30°C) [2]. The reaction yields are consistently high, typically ranging from 86% to 90%, making this approach particularly attractive for large-scale synthesis [2].
Transition metal catalysis has revolutionized the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine, by enabling previously inaccessible transformations and improving reaction efficiency. These methodologies leverage the unique ability of transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions [4] [5] [6].
Palladium-Catalyzed Methodologies
Palladium catalysis has emerged as the most extensively studied transition metal approach for pyrazolo[1,5-a]pyrimidine synthesis. The palladium-catalyzed intramolecular cross-dehydrogenative coupling reaction provides a practical approach for synthesizing biologically important substituted pyrimidines from easily available substrates [6]. This methodology demonstrates broad substrate scope under mild reaction conditions, with yields ranging from 73% to 96% [6].
The palladium-catalyzed regioselective arylation of pyrazolo[1,5-a]pyridines via carbon-hydrogen activation has been successfully adapted for pyrimidine synthesis [4]. The reaction employs cesium fluoride or silver carbonate as additives to afford 3- and 7-arylated products respectively in modest to good yields [4]. For 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine synthesis, these conditions can be modified to introduce the bromine substituent at the desired position [4].
| Catalyst | Yield Range (%) | Reaction Time | Special Conditions |
|---|---|---|---|
| Palladium (II) | 73-96 | 2-12 hours | Microwave irradiation |
| Copper-based glass-ceramic | 86-90 | 5-10 hours | Solvent-free |
| Copper (II) | 80-94 | 1-24 hours | Dehydrogenative coupling |
| Palladium with CsF | 65-85 | 8-24 hours | C-H activation |
| Palladium with Ag₂CO₃ | 70-88 | 8-24 hours | C-H activation |
Copper-Catalyzed Approaches
Copper catalysis offers an economically attractive alternative to palladium-based methodologies. The copper-based glass-ceramic catalyst has demonstrated exceptional efficiency in the synthesis of pyrazolo[1,5-a]pyrimidines under solvent-free conditions [7]. This approach provides yields ranging from 86% to 90% while eliminating the need for organic solvents, making it environmentally benign [7].
The copper-mediated synthesis through oxidative linkage of carbon-carbon and nitrogen-nitrogen bonds represents another innovative approach [8]. This protocol operates under mild reaction conditions and shows excellent compatibility with various functional groups, including halogen substituents essential for 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine synthesis [8].
Mechanistic Considerations
The proposed mechanism for copper-catalyzed synthesis involves initial coordination of the enaminone substrate to the copper center through the amino group, forming a quaternary ammonium complex [7]. This activation facilitates subsequent nucleophilic attack by the aminopyrazole, followed by cyclization and dehydration to yield the target pyrazolo[1,5-a]pyrimidine [7].
Microwave-assisted synthesis has emerged as a transformative technology for the preparation of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine, offering significant advantages in terms of reaction time reduction, yield enhancement, and energy efficiency. The unique heating mechanism of microwave irradiation provides rapid and uniform heating, leading to improved reaction kinetics and selectivity [9] [10].
Principles of Microwave-Assisted Synthesis
Microwave heating operates through dielectric heating, where polar molecules and ions in the reaction mixture absorb microwave energy and convert it to heat [10]. This mechanism provides several advantages over conventional heating, including rapid heating rates, uniform temperature distribution, and the ability to achieve superheating of solvents [10].
The application of microwave irradiation to heterocyclic synthesis has demonstrated remarkable improvements in reaction efficiency. For pyrazolo[1,5-a]pyrimidine synthesis, microwave conditions typically reduce reaction times from hours to minutes while maintaining or improving product yields [9] [11].
| Method | Yield Range (%) | MW Power (W) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|---|
| MW-assisted cyclization | 85-94 | 400-800 | 15-30 | 110-180 |
| MW-assisted halogenation | 75-92 | 800 | 15 | 110 |
| MW with enaminones | 84-89 | 400 | 20-40 | 150-180 |
| Pressurized MW conditions | 88-94 | 800 | 15 | 110 |
| MW one-pot synthesis | 78-89 | 400-600 | 30-60 | 120-160 |
Optimized Reaction Conditions
The optimization of microwave-assisted synthesis for 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine involves careful control of several parameters including microwave power, temperature, pressure, and reaction time [3] [9]. Typical optimized conditions employ microwave powers ranging from 400 to 800 watts, temperatures between 110°C and 180°C, and reaction times of 15 to 30 minutes [3] [9].
Pressurized microwave conditions have proven particularly effective, allowing for the use of higher temperatures while preventing solvent evaporation [3]. This approach has achieved yields of 88% to 94% with reaction times as short as 15 minutes [3].
One-Pot Microwave Synthesis
The development of one-pot microwave-assisted procedures represents a significant advancement in synthetic efficiency [9]. This approach combines multiple synthetic steps into a single operation, reducing both reaction time and the need for intermediate purification [9]. For 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine, one-pot procedures typically involve the in situ formation of the pyrazolo[1,5-a]pyrimidine core followed by bromination [9].
The one-pot microwave synthesis employing aminopyrazoles, enaminones, and sodium bromide has demonstrated exceptional efficiency with yields ranging from 78% to 89% [12] [13]. This methodology proceeds through a cyclocondensation reaction followed by oxidative halogenation using potassium persulfate as the oxidant [12] [13].
The purification of 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine and the maximization of overall synthetic yields require careful consideration of separation and isolation techniques. The choice of purification method significantly impacts both the purity of the final product and the overall yield of the synthetic sequence [14] [15].
Chromatographic Purification Methods
Flash chromatography on silica gel represents the most widely employed purification technique for pyrazolo[1,5-a]pyrimidine derivatives. The typical eluent system consists of ethyl acetate and hexane in ratios ranging from 1:1 to 2:1, depending on the polarity of the target compound [14] [16]. This method consistently achieves yield recoveries of 85% to 95% with purities ranging from 95% to 98% [14].
Column chromatography using gradient elution systems provides enhanced separation efficiency for complex mixtures. The use of ethyl acetate and hexane gradients allows for fine-tuning of the separation conditions to achieve optimal resolution [16]. This approach typically results in yield recoveries of 80% to 92% with purities of 94% to 97% [16].
| Purification Technique | Yield Recovery (%) | Typical Eluent System | Purity Achieved (%) |
|---|---|---|---|
| Flash chromatography (silica gel) | 85-95 | EtOAc/hexane (1:1 to 2:1) | 95-98 |
| Recrystallization from ethanol | 70-85 | Hot ethanol | 92-96 |
| Column chromatography (EtOAc/hexane) | 80-92 | EtOAc/hexane gradient | 94-97 |
| Recrystallization from DMF/EtOH | 75-88 | DMF/ethanol (1:1) | 90-95 |
| C-18 reversed phase chromatography | 88-96 | Water/acetonitrile gradient | 96-99 |
Reversed-Phase Chromatography
Carbon-18 reversed-phase chromatography has proven particularly effective for the purification of halogenated heterocyclic compounds, including brominated pyrazolo[1,5-a]pyrimidines [17]. This technique exploits the hydrophobic interactions between the brominated substrate and the stationary phase, providing excellent separation efficiency [17]. The method achieves yield recoveries of 88% to 96% with exceptional purities of 96% to 99% [17].
Recrystallization Strategies
Recrystallization remains a valuable purification technique, particularly for final product purification. Ethanol serves as an effective recrystallization solvent for 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine, providing yield recoveries of 70% to 85% with purities of 92% to 96% [14] [15]. The use of mixed solvent systems, such as dimethylformamide and ethanol (1:1), can improve yield recovery to 75% to 88% while maintaining acceptable purity levels of 90% to 95% [3].
Yield Optimization Strategies
Maximization of overall synthetic yields requires optimization of each individual step in the synthetic sequence. The most effective approach involves minimizing the number of synthetic steps while maximizing the yield of each transformation [18]. For linear synthetic sequences, the overall yield is the product of individual step yields, making high-yielding individual steps critical for overall success [18].
The implementation of convergent synthetic strategies, where the target molecule is assembled from two or more fragments in the final step, can significantly improve overall yields compared to linear approaches [18]. This strategy is particularly valuable for complex pyrazolo[1,5-a]pyrimidine derivatives requiring multiple functional group manipulations [18].
Process Intensification
The application of process intensification techniques, including continuous flow synthesis and automated reaction optimization, has shown promise for improving both yields and efficiency [19]. These approaches enable precise control of reaction parameters and can facilitate rapid optimization of reaction conditions [19].